molecular formula C17H11ClFN5OS B2502948 5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034271-22-0

5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2502948
CAS No.: 2034271-22-0
M. Wt: 387.82
InChI Key: KOQZPBFJFMYEJP-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11ClFN5OS and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives and their ester forms, revealing their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antibacterial and Antifungal Activities

Research on N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives has shown their effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2015).

Synthesis and Structural Analysis

A study on the synthesis, structure analysis, and density functional theory calculations of [1,2,4]triazolo[4,3-b]pyridazine derivatives explored their chemical properties and potential applications (Sallam et al., 2021).

Anti-Diabetic Drug Potential

Research on triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as effective anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu et al., 2019).

5-HT2 Antagonist Activity

The synthesis of 4-(benzo[b]thiophen-3-yl)piperidines with 5-HT2 antagonist activity was examined, contributing to the understanding of the compound's pharmacological properties (Watanabe et al., 1993).

Prostaglandin D2 Synthase Inhibition

A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones were synthesized and docked with the prostaglandin D2 synthase, indicating their potential inhibitory action (Nayak & Poojary, 2020).

Properties

IUPAC Name

5-chloro-2-fluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5OS/c18-10-3-4-12(19)11(8-10)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQZPBFJFMYEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C=CC(=C4)Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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